molecular formula C7H12O2 B11827150 (1R,2R)-rel-2-Methoxycyclopentanecarboxaldehyde

(1R,2R)-rel-2-Methoxycyclopentanecarboxaldehyde

Cat. No.: B11827150
M. Wt: 128.17 g/mol
InChI Key: GENLUEWRJJTDQS-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-rel-2-Methoxycyclopentanecarboxaldehyde is a chiral compound with significant importance in organic chemistry. It is characterized by its cyclopentane ring structure with a methoxy group and a carboxaldehyde group attached to it. The compound’s stereochemistry is defined by the (1R,2R) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-rel-2-Methoxycyclopentanecarboxaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclopentane derivatives, which undergo methoxylation and subsequent formylation to introduce the methoxy and carboxaldehyde groups, respectively. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency. This can include continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-rel-2-Methoxycyclopentanecarboxaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in an aprotic solvent.

Major Products

    Oxidation: (1R,2R)-rel-2-Methoxycyclopentanecarboxylic acid.

    Reduction: (1R,2R)-rel-2-Methoxycyclopentanol.

    Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.

Scientific Research Applications

(1R,2R)-rel-2-Methoxycyclopentanecarboxaldehyde has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and fragrances.

Mechanism of Action

The mechanism of action of (1R,2R)-rel-2-Methoxycyclopentanecarboxaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, influencing their activity. The methoxy and carboxaldehyde groups can participate in hydrogen bonding and other interactions, stabilizing the compound within the active site and modulating the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-1-(4-Hydroxy-3-methoxyphenyl)-1-methoxypropan-2-ol
  • (1S,2S)-1-(4-Hydroxy-3,5-dimethoxyphenyl)-1-ethoxypropan-2-ol

Uniqueness

(1R,2R)-rel-2-Methoxycyclopentanecarboxaldehyde is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and interaction profiles compared to other similar compounds. Its ability to undergo a variety of chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

(1R,2R)-2-methoxycyclopentane-1-carbaldehyde

InChI

InChI=1S/C7H12O2/c1-9-7-4-2-3-6(7)5-8/h5-7H,2-4H2,1H3/t6-,7+/m0/s1

InChI Key

GENLUEWRJJTDQS-NKWVEPMBSA-N

Isomeric SMILES

CO[C@@H]1CCC[C@H]1C=O

Canonical SMILES

COC1CCCC1C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.